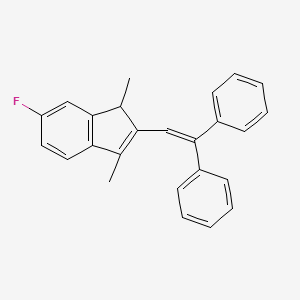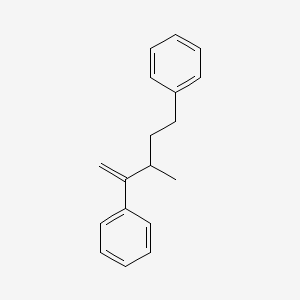
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is an organic compound characterized by its unique structure, which includes a diphenylethenyl group, a fluorine atom, and a dimethyl-indene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene typically involves a multi-step process. One common method includes the following steps:
Formation of the Diphenylethenyl Group: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form 1,1-diphenylethene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Indene Core: The final step involves the cyclization of the intermediate compound to form the indene core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated products.
科学研究应用
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene depends on its application. In organic electronics, its unique structure allows for efficient charge transport and light emission. The diphenylethenyl group enhances the compound’s ability to participate in π-π stacking interactions, which is crucial for its performance in electronic devices.
相似化合物的比较
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core instead of an indene core.
2-(2,2-Diphenylethenyl)benzene: Lacks the fluorine atom and the indene core.
2-(2,2-Diphenylethenyl)naphthalene: Contains a naphthalene core instead of an indene core.
Uniqueness
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is unique due to the presence of the fluorine atom and the indene core, which confer distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it suitable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
919789-05-2 |
|---|---|
分子式 |
C25H21F |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21F/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
InChI 键 |
ROEGRZKZECMKSE-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)

![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


